molecular formula C16H13BrN2O2 B3352385 1H-Indole, 5-bromo-3-(2-nitro-1-phenylethyl)- CAS No. 474660-80-5

1H-Indole, 5-bromo-3-(2-nitro-1-phenylethyl)-

Cat. No.: B3352385
CAS No.: 474660-80-5
M. Wt: 345.19 g/mol
InChI Key: JLKMTNJLBLQSNN-UHFFFAOYSA-N
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Description

1H-Indole, 5-bromo-3-(2-nitro-1-phenylethyl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is characterized by the presence of a bromine atom at the 5th position and a nitro-phenylethyl group at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1H-Indole, 5-bromo-3-(2-nitro-1-phenylethyl)- involves several steps. One common method includes the bromination of 1H-indole followed by the introduction of the nitro-phenylethyl group. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane. The nitro-phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction using nitro-phenylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

1H-Indole, 5-bromo-3-(2-nitro-1-phenylethyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon or aluminum chloride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H-Indole, 5-bromo-3-(2-nitro-1-phenylethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole, 5-bromo-3-(2-nitro-1-phenylethyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom and the indole ring contribute to the compound’s ability to bind to various biological targets, including enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

1H-Indole, 5-bromo-3-(2-nitro-1-phenylethyl)- can be compared with other indole derivatives such as:

The uniqueness of 1H-Indole, 5-bromo-3-(2-nitro-1-phenylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-bromo-3-(2-nitro-1-phenylethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c17-12-6-7-16-13(8-12)14(9-18-16)15(10-19(20)21)11-4-2-1-3-5-11/h1-9,15,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKMTNJLBLQSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CNC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462468
Record name 1H-Indole, 5-bromo-3-(2-nitro-1-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474660-80-5
Record name 1H-Indole, 5-bromo-3-(2-nitro-1-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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